![molecular formula C17H17F5N2O5 B413055 2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 296263-02-0](/img/structure/B413055.png)
2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H17F5N2O5 and its molecular weight is 424.32g/mol. The purity is usually 95%.
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Biological Activity
The compound 2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a class of tetrahydropyrimidine derivatives that have garnered attention for their potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C17H17F5N2O5
- Molecular Weight : 424.32 g/mol
- CAS Number : 56860-81-2
Anticancer Properties
Recent studies have indicated that compounds similar to the tetrahydropyrimidine structure exhibit significant anticancer activity. For instance, derivatives with aromatic substitutions have shown effectiveness against various cancer cell lines. In particular:
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have demonstrated that such compounds can inhibit tumor growth by targeting specific receptors involved in cancer cell metabolism and survival .
Antimicrobial Effects
Preliminary investigations suggest that the compound may also possess antimicrobial properties. Similar tetrahydropyrimidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and function:
- Case Study : A study exploring the structure-activity relationship (SAR) of related compounds found that modifications in the fluorinated alkyl chains significantly enhanced antimicrobial potency .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It is hypothesized that this compound could inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptotic signaling.
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound.
Recommended Studies:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
- SAR Investigations : To optimize structural modifications for enhanced activity.
Scientific Research Applications
Medicinal Chemistry
The tetrahydropyrimidine derivatives are known for their diverse biological activities. Research indicates that compounds similar to 2,2,3,3,3-pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit potential as:
- Antimicrobial Agents : Studies have shown that derivatives of tetrahydropyrimidines can possess significant antimicrobial properties. The structural analogs of this compound may be evaluated for their effectiveness against various pathogens .
- Analgesics : Some pyrimidine derivatives have been reported to exhibit analgesic effects. The compound's structural features could be investigated for pain-relieving properties .
Research has highlighted the importance of exploring the biological activity of compounds within the tetrahydropyrimidine class. For instance:
- In vitro Studies : Investigations into the cytotoxicity and anti-inflammatory effects of similar compounds can provide insights into their therapeutic potential.
- Molecular Docking : Computational studies using molecular docking techniques can predict the binding affinities of this compound with various biological targets, paving the way for drug design .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Understanding these pathways is crucial for developing efficient synthetic routes:
- Reactivity : The presence of functional groups such as carboxylate and carbonyl allows for typical reactions associated with esters and carbonyl compounds. Future research could explore these reactions to develop new derivatives with enhanced properties .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Heterocyclic Chemistry investigated various dihydropyrimidines for their antimicrobial properties. The results indicated that certain structural modifications led to enhanced efficacy against specific bacterial strains .
Case Study 2: Analgesic Effects
Research conducted on pyrimidine derivatives revealed promising analgesic effects in animal models. The findings suggest that further exploration of similar compounds could lead to new analgesic medications with fewer side effects compared to traditional options .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F5N2O5/c1-8-12(14(25)29-7-16(18,19)17(20,21)22)13(24-15(26)23-8)10-6-9(27-2)4-5-11(10)28-3/h4-6,13H,7H2,1-3H3,(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSNPUNEXUIEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OCC(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F5N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.